molecular formula C26H34F3N7O4S B12398842 Elexacaftor-13C,d3

Elexacaftor-13C,d3

Cat. No.: B12398842
M. Wt: 601.7 g/mol
InChI Key: MVRHVFSOIWFBTE-CVLFKKMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elexacaftor-13C,d3 is a deuterium and carbon-13 labeled version of Elexacaftor, a small molecule used as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Elexacaftor. The labeling with stable isotopes like deuterium and carbon-13 allows for precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elexacaftor-13C,d3 involves the incorporation of deuterium and carbon-13 into the Elexacaftor molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to introduce the stable isotopes into the desired positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the labeled compound. The production is typically carried out under strict regulatory guidelines to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Elexacaftor-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

Elexacaftor-13C,d3 is widely used in scientific research for various applications, including:

Mechanism of Action

Elexacaftor-13C,d3 functions as a CFTR corrector, similar to Elexacaftor. It works by stabilizing the misfolded CFTR protein and increasing its expression on the cell surface. This enhances the chloride ion transport across the cell membrane, which is crucial for maintaining fluid and electrolyte balance in various tissues. The molecular targets include the CFTR protein, and the pathways involved are related to protein folding, trafficking, and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Elexacaftor-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with unlabeled compounds .

Properties

Molecular Formula

C26H34F3N7O4S

Molecular Weight

601.7 g/mol

IUPAC Name

N-[3-methyl-1-(trideuterio(113C)methyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7+1D3

InChI Key

MVRHVFSOIWFBTE-CVLFKKMSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Origin of Product

United States

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